molecular formula C9H4Cl2F3N3O2S B1386269 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1156603-00-7

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1386269
CAS RN: 1156603-00-7
M. Wt: 346.11 g/mol
InChI Key: KDCQZYQQZADXGP-UHFFFAOYSA-N
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Description

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is linked to a pyridine ring, another type of heterocyclic aromatic organic compound, via a sulfonyl chloride group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, as well as the sulfonyl chloride group . The trifluoromethyl group attached to the pyridine ring would likely have a significant impact on the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the pyrazole and pyridine rings, the sulfonyl chloride group, and the trifluoromethyl group would all contribute to the properties of this compound .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s known to enhance the biological activity and metabolic stability of drugs . This compound could serve as a precursor in synthesizing novel drugs, particularly those targeting diseases where modulation of protein interactions is crucial. Its role in the development of FDA-approved drugs with trifluoromethyl groups is a testament to its potential in medicinal chemistry .

Agricultural Chemicals

In agriculture, such compounds are valuable for developing pesticides and herbicides. The trifluoromethyl group can improve the efficacy of these chemicals, making them more potent against pests and weeds while potentially reducing the environmental impact due to lower required dosages .

Material Science

The unique properties of this compound could be exploited in material science, particularly in creating polymers with enhanced durability and chemical resistance. Its incorporation into materials could lead to advancements in coatings, sealants, and engineering plastics .

Electronics

In the field of electronics, this compound’s derivatives could be used in the synthesis of organic semiconductors. These materials are crucial for developing flexible electronic devices, solar cells, and light-emitting diodes (LEDs) .

Environmental Science

Compounds with trifluoromethyl groups have been studied for their potential in environmental remediation. They could be used to develop agents that degrade harmful pollutants or as part of systems designed to capture and neutralize toxic substances .

Antimicrobial Research

The antimicrobial potential of compounds containing the trifluoromethyl group has been documented. This particular compound could be a key intermediate in synthesizing new antimicrobial agents, especially in the fight against drug-resistant bacteria .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its properties for therapeutic use .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F3N3O2S/c10-7-1-5(9(12,13)14)2-15-8(7)17-4-6(3-16-17)20(11,18)19/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCQZYQQZADXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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